molecular formula C7H14N2O3S B2726198 2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide CAS No. 2000300-98-9

2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide

Cat. No.: B2726198
CAS No.: 2000300-98-9
M. Wt: 206.26
InChI Key: ZAUXXGZYCNOWDH-UHFFFAOYSA-N
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Description

2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide is a chemical compound with the molecular formula C7H14N2O3S It is known for its unique structure, which includes a thian-4-yl group with a dioxo substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of these amines with methyl cyanoacetate without solvent at room temperature, yielding the target compound . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxo group to a thioether.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound’s derivatives have shown potential in biological assays, particularly in enzyme inhibition studies.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(1,1-dioxothian-4-yl)acetic acid: This compound is structurally similar but contains a carboxylic acid group instead of an amide.

    2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both amino and dioxo groups

Properties

IUPAC Name

2-amino-2-(1,1-dioxothian-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c8-6(7(9)10)5-1-3-13(11,12)4-2-5/h5-6H,1-4,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUXXGZYCNOWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1C(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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